molecular formula C13H8Cl3NO B1634722 2-chloro-N-(2,3-dichlorophenyl)benzamide

2-chloro-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B1634722
M. Wt: 300.6 g/mol
InChI Key: VWSJOZOLDCBHDR-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dichlorophenyl)benzamide is a useful research compound. Its molecular formula is C13H8Cl3NO and its molecular weight is 300.6 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the key structural features of 2-chloro-N-(2,3-dichlorophenyl)benzamide, and how do they influence its crystallographic conformation?

The compound exhibits two distinct molecular conformations in its asymmetric unit. The amide N–H and C=O bonds are trans to each other, with dihedral angles between the benzoyl and aniline rings ranging from 7.25° to 12.30°, depending on the molecule . The conformations are influenced by steric interactions between the ortho/meta-chloro substituents and hydrogen bonding (N–H···O and N–H···Cl). For structural validation, X-ray crystallography using SHELXL is recommended, with refinement protocols emphasizing hydrogen bonding networks .

Q. What synthetic routes are commonly employed for preparing halogenated benzamide derivatives like this compound?

Synthesis typically involves coupling 2-chlorobenzoyl chloride with 2,3-dichloroaniline in a Schotten-Baumann reaction, followed by recrystallization from ethanol to achieve high purity . Key considerations include:

  • Reaction conditions : Temperature control (0–5°C) to minimize side reactions.
  • Purification : Column chromatography or fractional crystallization to remove unreacted aniline or acyl chloride.
  • Characterization : Confirm purity via melting point analysis, IR (amide I band ~1650 cm⁻¹), and ¹H/¹³C NMR (amide proton at δ ~10 ppm) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies between predicted and observed NMR/IR spectra often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : To assess dynamic effects (e.g., restricted rotation of the amide bond).
  • DFT calculations : Compare computed vs. experimental spectra using Gaussian or ORCA software.
  • Crystallographic validation : Cross-reference spectroscopic data with X-ray-derived bond lengths and angles .

Advanced Research Questions

Q. How do substituent positions on the phenyl rings affect the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro groups activate the benzamide ring for nucleophilic aromatic substitution (NAS). Reactivity trends can be quantified via Hammett σ constants:

Substituent Positionσ (Hammett)Reactivity (k, relative to H)
2-Cl+0.76High (para-directing)
3-Cl+0.37Moderate
Experimental design should include kinetic studies (e.g., reaction with NaN₃ in DMF at 80°C) and LC-MS monitoring of intermediates .

Q. What methodological approaches are recommended for studying the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes or receptors.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on halogen bonding (Cl···O/N interactions).
  • In vitro assays : Assess antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) .

Q. How can computational modeling predict the impact of conformational flexibility on the compound’s pharmacological profile?

  • Molecular Dynamics (MD) : Simulate free energy landscapes (e.g., using GROMACS) to identify dominant conformers in aqueous vs. lipid environments.
  • QM/MM Calculations : Evaluate activation barriers for metabolic reactions (e.g., hydrolysis by cytochrome P450).
  • Pharmacophore Mapping : Identify critical interaction sites using Discovery Studio .

Q. Data Contradiction Analysis

Q. Why do crystallographic studies report variable dihedral angles between the benzoyl and aniline rings in halogenated benzamides?

Discrepancies arise from substituent electronic effects and packing forces. For example:

CompoundDihedral Angle (°)Reference
2-Cl-N-(2,3-Cl₂Ph)-benzamide7.25–12.30
2-Cl-N-(3,5-(CH₃)₂Ph)-benzamide58.3
Advanced analysis should combine Hirshfeld surface analysis (CrystalExplorer) and DFT-based energy minimization to disentangle intrinsic vs. crystal-packing effects .

Q. Software and Tools

  • Crystallography : SHELXL for refinement , ORTEP-3 for visualization .
  • Spectroscopy : MestReNova for NMR simulation, OMNIC for IR peak assignment.
  • Modeling : Gaussian (DFT), AutoDock (docking), GROMACS (MD).

Properties

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

2-chloro-N-(2,3-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-5-2-1-4-8(9)13(18)17-11-7-3-6-10(15)12(11)16/h1-7H,(H,17,18)

InChI Key

VWSJOZOLDCBHDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl

Origin of Product

United States

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